molecular formula C18H20ClN3O4 B3460196 ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B3460196
M. Wt: 377.8 g/mol
InChI Key: CBEFNTVNKRYTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a heterocyclic organic molecule featuring:

  • A tetrahydro-1(2H)-pyrazine ring, a partially saturated six-membered ring containing two nitrogen atoms.
  • A carbonyl group bridging the pyrazine ring to a 3-(2-chlorophenyl)-5-methyl-isoxazole moiety.
  • An ethyl ester functional group at the pyrazine carboxylate position.

Properties

IUPAC Name

ethyl 4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-3-25-18(24)22-10-8-21(9-11-22)17(23)15-12(2)26-20-16(15)13-6-4-5-7-14(13)19/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEFNTVNKRYTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common approach is the reaction of 2-chlorobenzaldehyde with methyl isoxazole-5-carboxylate under basic conditions to form the isoxazole intermediate. This intermediate is then reacted with ethyl 4-aminotetrahydro-1(2H)-pyrazinecarboxylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds containing isoxazole rings often exhibit significant anticancer properties. For instance, derivatives similar to ethyl 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate have shown efficacy against various cancer cell lines, including breast and prostate cancer cells. These compounds may induce apoptosis or inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of signaling pathways .
  • Anti-inflammatory Effects :
    • Isoxazole derivatives are frequently studied for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models of inflammatory diseases .
  • Antimicrobial Activity :
    • The compound's structure suggests potential antimicrobial properties. Similar isoxazole derivatives have been reported to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions including the formation of the isoxazole ring and subsequent coupling with the tetrahydro-pyrazine moiety. Various synthetic routes have been explored to optimize yield and reduce environmental impact by minimizing hazardous reagents .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of this compound against MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value indicating significant cytotoxicity, leading to further investigation into its mechanism of action involving cell cycle arrest at the G2 phase .

Case Study 2: Anti-inflammatory Mechanism

In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. Results showed a marked decrease in the production of TNF-alpha and IL-6 in macrophage cultures treated with the compound, suggesting a potential role in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

ETHYL 2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Key Differences :

  • Core Structure : Replaces the pyrazine ring with a 4,5,6,7-tetrahydro-1-benzothiophene (a sulfur-containing bicyclic system).
  • Linkage: Features an amide bond (carbonyl-amino) instead of a direct carbonyl linkage.
  • Molecular Weight : 458.968 g/mol (C23H23ClN2O4S), higher due to the benzothiophene and sulfur atom .

Implications :

  • The sulfur atom may enhance lipophilicity, affecting membrane permeability.
  • The benzothiophene core could alter metabolic stability compared to the pyrazine analog.

Cloxacillin Benzathine Monohydrate

Key Differences :

  • Core Structure : Contains a β-lactam ring (4-thia-1-azabicyclo[3.2.0]heptane) characteristic of penicillins.
  • Functional Groups : Shares the 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamido moiety but integrates it into a β-lactam antibiotic framework .

Implications :

  • The β-lactam ring confers antibacterial activity by inhibiting bacterial cell wall synthesis.
  • The presence of a sodium salt and hydrate improves solubility, unlike the neutral ethyl ester in the target compound.

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Key Differences :

  • Core Structure : Based on a 1,2,4-triazole-thione ring system.
  • Substituents : Includes two 2-chlorophenyl groups and forms hydrogen-bonded supramolecular structures .

Implications :

  • The triazole-thione system may coordinate metals or inhibit enzymes like xanthine oxidase.
  • Hydrogen bonding (N—H···O/S) enhances crystallinity and stability, which could differ from the pyrazine compound’s solid-state behavior.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Not explicitly provided Estimated ~450–470 Isoxazole-carbonyl, pyrazine, ethyl ester Enzyme inhibition, antimicrobial
ETHYL 2-({[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}AMINO)-6-METHYL-... (Benzothiophene) C23H23ClN2O4S 458.968 Benzothiophene, amide, ethyl ester Not specified
Cloxacillin Benzathine Monohydrate C19H17ClN3NaO5S · H2O 475.88 β-lactam, isoxazole-carboxamido, sodium salt Antibacterial
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione C16H11Cl2N5S 376.26 Triazole-thione, chlorophenyl Coordination chemistry, enzymes

Research Findings and Implications

  • Bioactivity : The target compound’s isoxazole-pyrazine structure may target enzymes like cyclooxygenase or kinases, unlike Cloxacillin’s β-lactam (cell wall synthesis) or triazole-thione’s metal-binding roles .
  • Solubility and Stability : The ethyl ester group in the target compound likely reduces solubility compared to Cloxacillin’s ionic sodium salt. Benzothiophene derivatives (e.g., ) may exhibit higher logP values, favoring CNS penetration .
  • Synthetic Accessibility : The pyrazine core is less synthetically complex than β-lactams, which require specialized ring closure techniques .

Biological Activity

Ethyl 4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Formula

  • Molecular Formula : C18H20ClN3O3
  • Molecular Weight : 363.82 g/mol

Structural Features

The compound features:

  • A tetrahydro-pyrazine ring.
  • An isoxazole moiety with a chlorophenyl substituent.
  • An ethyl ester functional group.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that govern physiological responses.
  • Gene Expression Regulation : The compound could alter the expression of genes involved in disease processes, providing a basis for its therapeutic potential.

Therapeutic Applications

Research has indicated several potential therapeutic applications:

  • Anti-inflammatory Activity : Studies suggest that the compound may reduce inflammatory responses, making it a candidate for treating conditions like arthritis.
  • Antitumor Properties : Preliminary investigations have shown that it may inhibit tumor cell growth in vitro, indicating potential as an anticancer agent.

In Vitro Studies

  • Anti-inflammatory Effects : In a study examining the compound's effects on human monocytes, it was found to significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha) when stimulated with lipopolysaccharides (LPS) .
  • Anticancer Activity : A cell viability assay demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .

In Vivo Studies

  • Animal Models of Inflammation : In murine models of acute inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers in serum .
  • Tumor Growth Inhibition : In xenograft models, treatment with the compound led to significant tumor size reduction compared to control groups, indicating its potential as an effective anticancer therapy .

Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced cytokine production
AntitumorInhibited growth in various cancer cell lines
In Vivo InflammationDecreased paw edema in murine models
Tumor GrowthSignificant reduction in xenograft models

Q & A

Basic Research Questions

Q. What are the critical steps in the multi-step synthesis of this compound, and how do reaction conditions influence yield?

  • Answer: The synthesis typically involves sequential coupling of isoxazole and piperazine derivatives. Key steps include:

  • Step 1: Formation of the isoxazole core via cyclization of hydroxylamine derivatives with diketones under acidic conditions .
  • Step 2: Introduction of the chlorophenyl group via nucleophilic aromatic substitution (SNAr) using 2-chlorophenyl boronic acid in the presence of a Pd catalyst .
  • Step 3: Piperazine ring functionalization through esterification or carbamoylation, requiring anhydrous solvents (e.g., DMF) and bases like K₂CO₃ to drive the reaction .
  • Optimization: Solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) significantly impact reaction efficiency. For example, higher yields (>75%) are reported in DMF due to improved solubility of intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

  • Answer: A combination of techniques is required:

  • NMR: ¹H and ¹³C NMR confirm the integration of the chlorophenyl proton (δ 7.2–7.5 ppm) and the methyl group on the isoxazole (δ 2.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the piperazine region .
  • Mass Spectrometry: High-resolution MS (HRMS) with ESI+ ionization verifies the molecular ion ([M+H]⁺) and fragmentation patterns matching the ester and isoxazole moieties .
  • HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies byproducts from incomplete coupling reactions .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the compound’s reactivity and interaction with biological targets?

  • Answer:

  • Reactivity Analysis: DFT calculations (e.g., B3LYP/6-31G* basis set) model charge distribution, revealing nucleophilic sites on the piperazine nitrogen and electrophilic regions on the isoxazole carbonyl. This predicts susceptibility to hydrolysis under acidic conditions .
  • Biological Interactions: Molecular docking (AutoDock Vina) identifies potential binding to kinase enzymes (e.g., EGFR), where the chlorophenyl group occupies hydrophobic pockets, and the piperazine forms hydrogen bonds with catalytic residues .
  • Validation: Compare computational results with experimental IC₅₀ values from kinase inhibition assays to refine docking parameters .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Answer: Contradictions often arise from assay-specific conditions. Mitigation strategies include:

  • Assay Standardization: Use a common cell line (e.g., HeLa) and control compounds (e.g., staurosporine for kinase inhibition) to normalize results .
  • Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Dose-Response Curves: Generate full curves (e.g., 0.1–100 µM) to distinguish true inactivity from suboptimal dosing. For example, a compound showing weak activity in MTT assays (IC₅₀ > 50 µM) may exhibit potent inhibition in target-specific enzymatic assays (IC₅₀ < 1 µM) .

Q. What strategies optimize the compound’s selectivity for specific protein targets?

  • Answer:

  • Structural Modifications: Replace the ethyl ester with bulkier tert-butyl groups to reduce off-target binding to esterase-rich proteins .
  • Fragment-Based Design: Use the isoxazole-piperazine core as a scaffold and introduce substituents (e.g., fluorine at the 3-position of the chlorophenyl ring) to enhance affinity for kinases over GPCRs .
  • Selectivity Screening: Profile the compound against panels of related targets (e.g., KinomeScan) to identify cross-reactivity and guide iterative design .

Methodological Considerations

Q. What are best practices for analyzing stability under physiological conditions?

  • Protocol:

  • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC, noting rapid ester hydrolysis at pH < 4 .
  • Plasma Stability: Use human plasma (37°C, 1–6h) with EDTA to inhibit esterases. Quench with acetonitrile and quantify parent compound loss via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.